XLogP3 Lipophilicity Advantage of 1209440-01-6 Over Direct Aryl-Substituted Oxalamide Analogs
The target compound (1209440-01-6) possesses a computed XLogP3 of 2.3, placing it within the favorable range for CNS drug-like properties (typically XLogP3 1–3) while maintaining moderate lipophilicity [1]. In contrast, the direct aryl-substituted analog N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (CAS 899956-41-3) is expected to exhibit a higher XLogP3 (estimated >3.0) due to the absence of the polar ethylene glycol ether linker and the presence of an additional chlorine atom, though exact computed values are not publicly available [2]. This difference is meaningful because the 4-fluorophenoxyethyl linker in 1209440-01-6 introduces two additional hydrogen bond acceptors (ether oxygen and amide carbonyl) and greater conformational flexibility while preserving a logP compatible with both membrane permeability and aqueous solubility [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed) |
| Comparator Or Baseline | N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide; XLogP3 estimated >3.0 based on structural features (no published computed value) |
| Quantified Difference | Estimated difference in XLogP3 of approximately -0.7 to -1.0 units (target compound less lipophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm); comparator value estimated via structural analogy |
Why This Matters
Procurement of 1209440-01-6 uniquely enables lipophilicity-controlled oxalamide SAR exploration in the XLogP3 2–3 window, which is a defined desirable range for lead-like compounds per Lipinski and CNS MPO guidelines.
- [1] PubChem Compound Summary for CID 45585558, Computed Properties: XLogP3 = 2.3. National Library of Medicine. Accessed May 2026. View Source
- [2] Structural comparison between CAS 1209440-01-6 (C₁₈H₁₇FN₂O₅, MW 360.3) and CAS 899956-41-3 (C₁₆H₁₂ClFN₂O₄). Shachemlin Product Page. Accessed May 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
